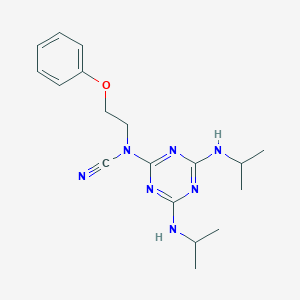
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with propan-2-ylamino groups and a phenoxyethyl cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with isopropylamine under controlled conditions. This reaction forms the core triazine structure with propan-2-ylamino substituents.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with 2-phenoxyethylamine in the presence of a suitable base.
Formation of the Cyanamide Moiety: The final step involves the introduction of the cyanamide group. This can be achieved by reacting the intermediate compound with cyanogen bromide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Aplicaciones Científicas De Investigación
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: can be compared with other similar compounds, such as:
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide: This compound has a similar triazine core but differs in the substituent groups, leading to different chemical and biological properties.
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea: This compound contains a urea group instead of the phenoxyethyl cyanamide moiety, resulting in distinct reactivity and applications.
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid: This compound has a more complex structure with additional functional groups, leading to unique properties and uses.
The uniqueness of This compound
Propiedades
Número CAS |
300718-27-8 |
|---|---|
Fórmula molecular |
C18H25N7O |
Peso molecular |
355.4g/mol |
Nombre IUPAC |
[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide |
InChI |
InChI=1S/C18H25N7O/c1-13(2)20-16-22-17(21-14(3)4)24-18(23-16)25(12-19)10-11-26-15-8-6-5-7-9-15/h5-9,13-14H,10-11H2,1-4H3,(H2,20,21,22,23,24) |
Clave InChI |
DANPFKSFTHFYMO-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NC(C)C |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



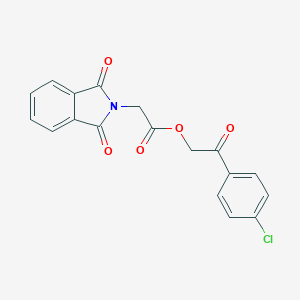
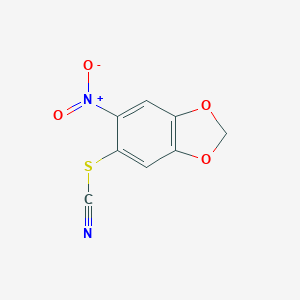
![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)
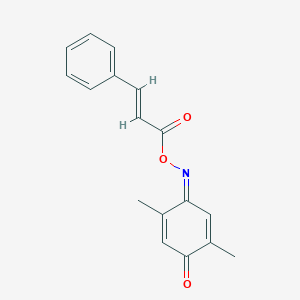
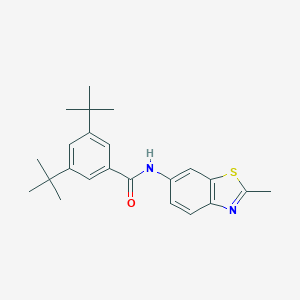
![4-[2-(4-Chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B376993.png)
![N-benzyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline](/img/structure/B376996.png)
![2-[4-[4-[2,6-Dinitro-4-(trifluoromethyl)anilino]phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B376997.png)
![N-{2,2,2-trichloro-1-[(2-isopropyl-6-methyl-4-pyrimidinyl)oxy]ethyl}benzamide](/img/structure/B377000.png)
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B377002.png)
![4-(2,3,5,6-Tetrafluoro-4-{4-[(4-fluorobenzoyl)oxy]phenoxy}phenoxy)phenyl 4-fluorobenzoate](/img/structure/B377004.png)
![[3-[2,3,5,6-Tetrafluoro-4-[3-(4-fluorobenzoyl)oxyphenoxy]phenoxy]phenyl] 4-fluorobenzoate](/img/structure/B377005.png)
![1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline](/img/structure/B377006.png)
